molecular formula C10H20O2 B2507832 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol CAS No. 2161135-98-2

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol

Cat. No.: B2507832
CAS No.: 2161135-98-2
M. Wt: 172.268
InChI Key: VAUXVPIBAHQKBK-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol typically involves the reaction of 4,4-dimethyloxolane with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of Grignard reagents, where 4,4-dimethyloxolane is reacted with a Grignard reagent followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and hydroxyl group play crucial roles in its interactions with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Dimethyloxolan-2-yl)methanol: Similar structure but lacks the additional methyl group on the propanol chain.

    3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and hydroxyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXVPIBAHQKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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